3-(4,5-Diphenyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(4,5-Diphenyl-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound that features a pyrazole ring substituted with phenyl groups at positions 4 and 5, and a propanenitrile group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diphenyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring . The nitrile group can be introduced via a subsequent reaction with a suitable nitrile source under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Diphenyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4,5-Diphenyl-1H-pyrazol-1-yl)propanenitrile has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4,5-Diphenyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)propanamide
- 3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Uniqueness
3-(4,5-Diphenyl-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which can impart distinct chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
67455-51-0 |
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Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-(4,5-diphenylpyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C18H15N3/c19-12-7-13-21-18(16-10-5-2-6-11-16)17(14-20-21)15-8-3-1-4-9-15/h1-6,8-11,14H,7,13H2 |
InChI Key |
ZLZOWTZEVXQWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)CCC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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